molecular formula C15H14LiNO2 B2756999 Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate CAS No. 2172589-52-3

Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate

Katalognummer B2756999
CAS-Nummer: 2172589-52-3
Molekulargewicht: 247.22
InChI-Schlüssel: OLHKVZFCVZETLL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a lithium salt of a propanoate that is substituted with a 2-methylphenyl group and a pyridin-2-yl group. Lithium is a Group 1 (alkali metal) element that often forms +1 cations. Propanoates are the salts and esters of propanoic acid and have a carboxylate (-COO-) group. The 2-methylphenyl group is a phenyl group (a ring of 6 carbon atoms) with a methyl group (-CH3) attached to one of the carbons. The pyridin-2-yl group is a pyridine ring (a ring of 5 carbon atoms and one nitrogen atom) attached at the 2-position .


Molecular Structure Analysis

Again, without specific information, I can only provide general information. The lithium ion would likely be ionically bonded to the propanoate group, while the 2-methylphenyl and pyridin-2-yl groups would be covalently bonded to the carbon atoms of the propanoate .


Chemical Reactions Analysis

Lithium salts often participate in exchange reactions with other salts, and the propanoate could potentially undergo reactions typical of carboxylates .

Wissenschaftliche Forschungsanwendungen

Neuroprotective and Neurotrophic Effects

  • Neuroprotection and Grey Matter Preservation : Research indicates that Lithium can exert neuroprotective effects, potentially limiting pathological grey matter atrophy in key brain regions associated with bipolar disorder. This is supported by findings showing greater cortical grey matter volume in patients with bipolar disorder undergoing lithium treatment compared to those not on lithium, suggesting neurotrophic effects that preserve grey matter (Hozer et al., 2020) Read More.

Biomarker Identification for Lithium Response

  • DNA Methylation and Response to Lithium : A study revealed that prophylactic response to lithium in patients with bipolar disorder type 1 is associated with distinct blood DNA methylation profiles, suggesting that biomarkers of response to lithium may be identified through peripheral epigenetic measures. This could potentially aid in predicting treatment outcomes for lithium therapy (Marie-Claire et al., 2020) Read More.

Lithium Distribution in the Brain

  • Hippocampal Lithium Accumulation : A study utilizing lithium-7 magnetic resonance imaging at 7 Tesla found heterogeneous brain lithium distribution with significant accumulation in the hippocampus of patients with bipolar disorder treated with lithium carbonate. This region's high lithium content across the cohort suggests a potential link between lithium's therapeutic response and its cerebral distribution, particularly in emotion processing and regulation areas (Stout et al., 2020) Read More.

Mechanisms of Lithium's Effects on the Brain

  • Increase in N-acetyl-aspartate Levels : Lithium treatment has been shown to significantly increase N-acetyl-aspartate levels in the human brain, providing indirect support for the hypothesis that lithium may enhance neuronal viability and function. This increase suggests neurotrophic/neuroprotective effects of lithium, potentially mediated through mechanisms involving the major neuroprotective protein, bcl-2 (Moore et al., 2000) Read More.

Lithium and Renal Function

  • Renal Cysts and Lithium Therapy : There's evidence suggesting that long-term lithium therapy is associated with the formation of uncomplicated renal cysts due to proliferation and expansion of collecting duct cells. This finding highlights a potential adverse effect of chronic lithium use, warranting further exploration into its impact on renal health (Rookmaaker et al., 2012) Read More.

Eigenschaften

IUPAC Name

lithium;3-(2-methylphenyl)-2-pyridin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.Li/c1-11-6-2-3-7-12(11)10-13(15(17)18)14-8-4-5-9-16-14;/h2-9,13H,10H2,1H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHKVZFCVZETLL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC=CC=C1CC(C2=CC=CC=N2)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14LiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.